

Physicochemical properties of dichlorobenzenesulphonate azo pyrazole derivatives

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Compound of Interest

Compound Name: Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate

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An In-depth Technical Guide on the Physicochemical Properties of Dichlorobenzenesulphonate Azo Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific class of "dichlorobenzenesulphonate azo pyrazole derivatives" is highly specialized, and a comprehensive body of literature detailing their collective physicochemical properties is not readily available. This guide has been meticulously compiled by synthesizing data from research on closely related analogues, including dichlorophenyl pyrazole derivatives, sulfonated azo dyes, and various substituted azo pyrazoles. The information presented herein provides a robust framework for understanding the expected properties and experimental methodologies associated with this class of compounds.

Introduction

Dichlorobenzenesulphonate azo pyrazole derivatives represent a unique class of organic compounds characterized by a pyrazole core linked to a dichlorobenzene ring via an azo bridge, and further substituted with a sulphonate group. This combination of functional groups

is expected to confer a range of interesting physicochemical properties, making them relevant to various fields, from dye chemistry to materials science and potentially pharmacology. The dichlorophenyl group imparts hydrophobicity and can influence the electronic properties of the molecule. The azo group is a well-known chromophore, responsible for the color of these compounds. The pyrazole ring is a versatile heterocyclic scaffold found in many biologically active molecules. Finally, the sulphonate group is a strong electron-withdrawing group that significantly increases water solubility and can be used to modulate the electronic and biological properties of the molecule.

Physicochemical Properties

The physicochemical properties of dichlorobenzenesulphonate azo pyrazole derivatives are determined by the interplay of their constituent functional groups. The following tables summarize quantitative data for related compounds, providing a basis for estimating the properties of the target derivatives.

Table 1: Melting Points and Solubility of Related Azo Dyes and Pyrazole Derivatives

Compound/Class	Melting Point (°C)	Solubility
Azo Dyes (general)	Varies widely, often >200°C	Generally low in water, soluble in organic solvents. [1]
Sulfonated Azo Dyes	Generally high, often decomposing before melting	High in water, low in non-polar organic solvents. [2] [3]
Disperse Orange 1 (an azo dye)	-	Insoluble in water.
Dichlorophenyl Pyrazole Derivatives	Varies depending on substitution	Generally soluble in common organic solvents like DMSO and DMF.

Table 2: Spectroscopic Data of Related Compounds

Compound/Class	UV-Vis (λ_{max} , nm)	^1H NMR (δ , ppm)
Azo Dyes	Typically in the range of 300-600 nm, depending on substitution and solvent. [4]	Aromatic protons in the range of 7.0-8.5 ppm.
Pyrazole	-	7.6 (s, 1H, H4), 6.2 (s, 1H, H3/H5). [5]
Benzenesulfonic acid	-	Aromatic protons typically in the range of 7.5-8.0 ppm.
4-(1H-Pyrazol-1-yl) Benzenesulfonamide	-	Pyrazole H4 at 7.7 ppm; Phenyl protons at 7.6-7.8 ppm. [5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of dichlorobenzenesulphonate azo pyrazole derivatives, based on established procedures for analogous compounds.

Synthesis

The synthesis of these derivatives typically involves a two-step process: diazotization of a dichlorophenylamine derivative, followed by an azo coupling reaction with a pyrazole derivative. Subsequent sulfonation can be carried out on the final product.

Step 1: Diazotization of 2,5-Dichloroaniline

- Dissolve 2,5-dichloroaniline in a solution of concentrated hydrochloric acid and water.
- Cool the mixture to 0-5°C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5°C.
- Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling with a Pyrazole Derivative

- Dissolve the desired pyrazole derivative (e.g., 3-methyl-1-phenyl-5-pyrazolone) in a suitable solvent, such as ethanol or a basic aqueous solution.
- Cool the pyrazole solution to 0-5°C.
- Slowly add the freshly prepared diazonium salt solution from Step 1 to the pyrazole solution with constant stirring.
- Maintain the pH of the reaction mixture (typically alkaline for phenols and acidic for anilines) to facilitate the coupling reaction.
- Allow the reaction to proceed for 1-2 hours at low temperature.
- The resulting azo pyrazole derivative will precipitate out of the solution.
- Filter the precipitate, wash with cold water, and dry.

Step 3: Sulfonation

- The synthesized dichlorophenyl azo pyrazole derivative can be sulfonated using a suitable sulfonating agent.
- A common method involves reacting the compound with concentrated sulfuric acid or oleum.
- The reaction temperature and time will need to be optimized depending on the specific substrate to achieve the desired degree of sulfonation without decomposition.
- The sulfonated product can be isolated by pouring the reaction mixture into ice water, which causes the product to precipitate.

Characterization

UV-Visible Spectroscopy

- Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., ethanol, water, or DMSO).

- Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
- The λ_{max} will indicate the position of maximum absorption, which is characteristic of the chromophore.

¹H NMR Spectroscopy

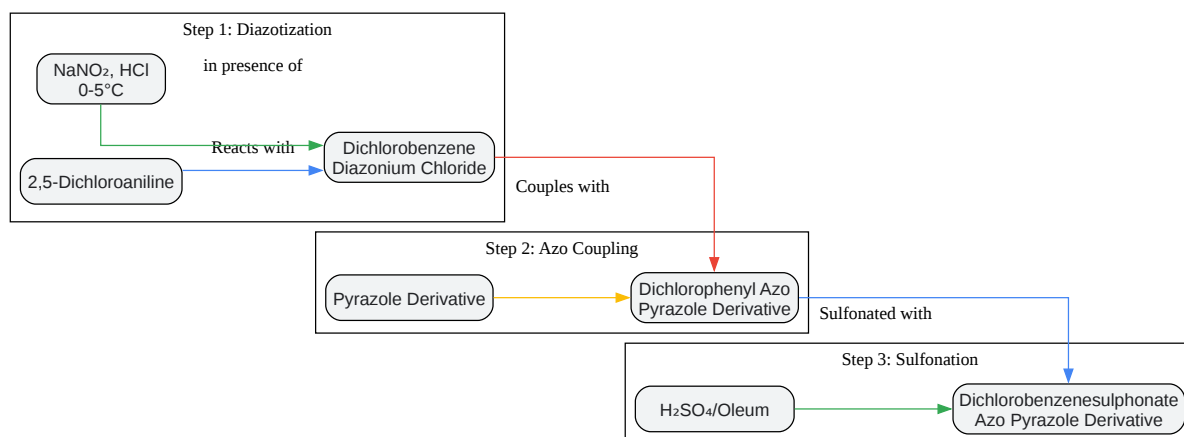
- Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Record the ¹H NMR spectrum.
- The chemical shifts, splitting patterns, and integration of the peaks will provide information about the structure of the molecule, confirming the presence of the dichlorophenyl, azo, and pyrazole moieties.

Mass Spectrometry

- Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., ESI, MALDI).
- The mass spectrum will show the molecular ion peak, confirming the molecular weight of the synthesized compound.
- Fragmentation patterns can provide further structural information.

Mandatory Visualizations

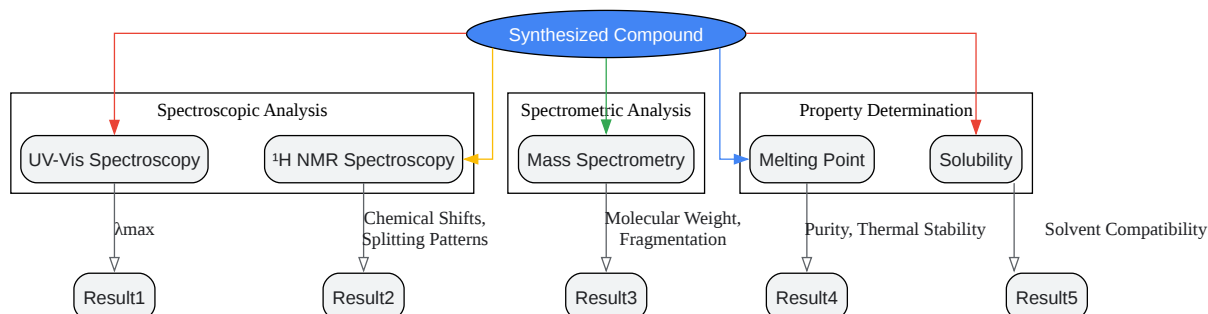
Synthesis Workflow



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Caption: General synthesis workflow for dichlorobenzenesulphonate azo pyrazole derivatives.

Characterization Workflow



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Caption: Experimental workflow for the characterization of synthesized derivatives.

Structure-Property Relationships

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